

# Ammonium Molybdate as a Versatile Catalyst in Organic Synthesis: Application Notes and Protocols

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## Compound of Interest

Compound Name: Ammonium molybdate

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This document provides detailed application notes and protocols for the use of **ammonium molybdate** and its derivatives as efficient catalysts in various organic synthesis reactions. The methodologies presented herein offer advantages such as high yields, mild reaction conditions, and opportunities for greener chemical processes.

## Synthesis of 2-Substituted Benzimidazoles

**Ammonium molybdate**, in combination with sodium iodide, serves as an effective co-catalytic system for the synthesis of 2-substituted benzimidazoles from the condensation of o-phenylenediamine and various aldehydes. This method utilizes hydrogen peroxide as a green oxidant.

## Data Presentation: Synthesis of 2-Substituted Benzimidazoles

Entry	Aldehyde	Product	Time (min)	Yield (%)
1	Benzaldehyde	2-Phenyl-1H-benzimidazole	15	95
2	4-Chlorobenzaldehyde	2-(4-Chlorophenyl)-1H-benzimidazole	20	92
3	4-Methylbenzaldehyde	2-(p-Tolyl)-1H-benzimidazole	15	96
4	4-Methoxybenzaldehyde	2-(4-Methoxyphenyl)-1H-benzimidazole	25	90
5	2-Nitrobenzaldehyde	2-(2-Nitrophenyl)-1H-benzimidazole	30	85

## Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole

- In a round-bottom flask, a mixture of o-phenylenediamine (1 mmol), benzaldehyde (1 mmol), **ammonium molybdate** (0.1 mmol), and sodium iodide (0.2 mmol) in ethanol (10 mL) is prepared.
- To this stirred mixture, 30% hydrogen peroxide (2 mmol) is added dropwise at room temperature.
- The reaction mixture is then stirred at room temperature for 15 minutes. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
- Upon completion of the reaction, the mixture is poured into ice-cold water (50 mL).
- The precipitated solid is filtered, washed with cold water, and dried.

- The crude product is recrystallized from ethanol to afford pure 2-phenyl-1H-benzimidazole.

## Synthesis of Coumarins via Pechmann Condensation

Molybdate Sulfuric Acid (MSA), a catalyst prepared from sodium molybdate and chlorosulfonic acid, efficiently catalyzes the Pechmann condensation of phenols and  $\beta$ -ketoesters to synthesize coumarin derivatives under solvent-free conditions.<sup>[1][2][3]</sup>

### Data Presentation: MSA-Catalyzed Pechmann Condensation

Entry	Phenol	$\beta$ -Ketoester	Time (min)	Yield (%)
1	Resorcinol	Ethyl acetoacetate	10	95
2	Phenol	Ethyl acetoacetate	30	85
3	m-Cresol	Ethyl acetoacetate	25	90
4	Hydroquinone	Ethyl acetoacetate	40	82
5	Resorcinol	Ethyl benzoylacetate	20	92

## Experimental Protocol: Synthesis of 7-Hydroxy-4-methylcoumarin

Catalyst Preparation (Molybdate Sulfuric Acid):

- To a solution of sodium molybdate (1 mmol) in water (10 mL), chlorosulfonic acid (2 mmol) is added dropwise at 0 °C.
- The mixture is stirred for 1 hour at room temperature.

- The precipitated solid is filtered, washed with water, and dried to obtain Molybdate Sulfuric Acid (MSA).

#### Coumarin Synthesis:

- A mixture of resorcinol (10 mmol), ethyl acetoacetate (10 mmol), and MSA (0.5 g) is placed in a round-bottom flask.[\[3\]](#)
- The mixture is heated at 100 °C for 10 minutes under solvent-free conditions.[\[3\]](#)
- The progress of the reaction is monitored by TLC.
- After completion, the reaction mixture is cooled to room temperature and triturated with cold ethanol.
- The solid product is filtered, washed with cold ethanol, and recrystallized from ethanol to yield pure 7-hydroxy-4-methylcoumarin.[\[3\]](#)

## Oxidation of Thiols to Disulfides

Ammonium heptamolybdate tetrahydrate is an efficient and reusable catalyst for the selective oxidation of thiols to their corresponding disulfides using potassium bromate as the oxidant in aqueous acetonitrile.

### Data Presentation: Oxidation of Thiols to Disulfides

Entry	Thiol	Time (min)	Yield (%)
1	Thiophenol	10	98
2	4-Methylthiophenol	15	95
3	4-Chlorothiophenol	12	96
4	Benzyl mercaptan	20	92
5	1-Hexanethiol	30	90

### Experimental Protocol: Oxidation of Thiophenol to Diphenyl Disulfide

- To a solution of thiophenol (1 mmol) in a 1:1 mixture of acetonitrile and water (10 mL), ammonium heptamolybdate tetrahydrate (0.05 mmol) is added.
- Potassium bromate (0.5 mmol) is then added to the stirred solution at room temperature.

- The reaction mixture is stirred for 10 minutes, with the progress monitored by TLC.
- After completion, the reaction mixture is extracted with ethyl acetate (3 x 15 mL).
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
- The crude product is purified by column chromatography on silica gel to give pure diphenyl disulfide.

## Synthesis of Quinoxaline Derivatives

Molybdophosphovanadates supported on alumina (e.g., AlCuMoVP) have been shown to be effective catalysts for the synthesis of quinoxaline derivatives from the condensation of o-phenylenediamines and 1,2-dicarbonyl compounds at room temperature.[4]

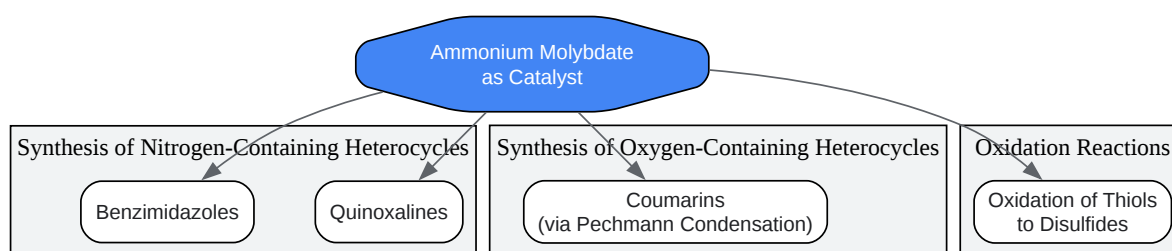
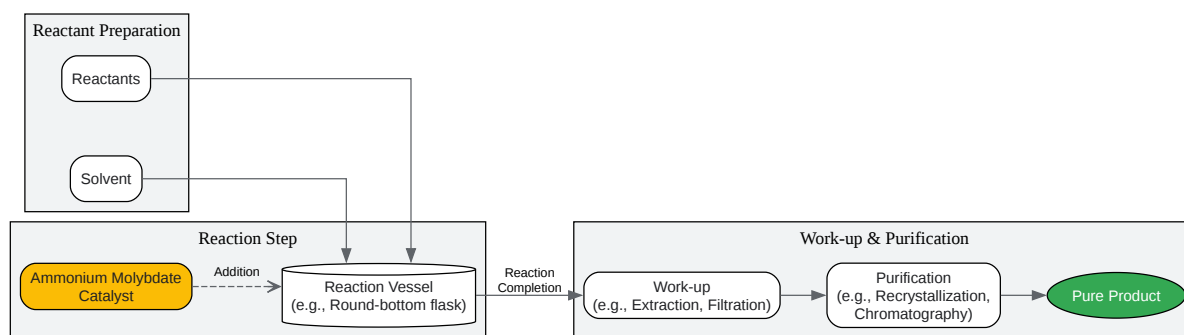
### Data Presentation: Synthesis of Quinoxaline Derivatives

Entry	o-Phenylenediamine	1,2-Dicarbonyl Compound	Catalyst	Time (h)	Yield (%)
1	o-Phenylenediamine	Benzil	AlCuMoVP	2	92
2	4-Methyl-1,2-phenylenediamine	Benzil	AlCuMoVP	2.5	90
3	4-Chloro-1,2-phenylenediamine	Benzil	AlCuMoVP	3	88
4	o-Phenylenediamine	2,3-Butanedione	AlCuMoVP	1.5	95

## Experimental Protocol: Synthesis of 2,3-Diphenylquinoxaline

- In a round-bottom flask, a mixture of o-phenylenediamine (1 mmol, 0.108 g) and benzil (1 mmol) is dissolved in toluene (8 mL).[\[4\]](#)
- To this solution, 100 mg of the AlCuMoVP catalyst is added.[\[4\]](#)
- The reaction mixture is stirred at room temperature for 2 hours.[\[4\]](#)
- The progress of the reaction is monitored by TLC.
- After completion, the catalyst is separated by filtration.[\[4\]](#)
- The filtrate is dried over anhydrous Na<sub>2</sub>SO<sub>4</sub>, and the solvent is removed under reduced pressure to yield the crude product.[\[4\]](#)
- The crude product is purified by recrystallization from ethanol to afford pure 2,3-diphenylquinoxaline.

## Visualizations



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